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Cat. No.: B1354626 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexylpropan-1-
amine

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 3-Cyclohexylpropan-1-amine (CAS No: 4361-44-8). Designed for researchers, scientists,

and professionals in drug development, this document delves into the molecular structure,

solubility, basicity (pKa), and other key physical characteristics that dictate the compound's

behavior and application. The narrative synthesizes theoretical principles with practical, field-

proven experimental methodologies, ensuring a self-validating and authoritative resource. All

claims are substantiated with citations to established scientific literature and databases.

Introduction and Strategic Importance
3-Cyclohexylpropan-1-amine, a primary aliphatic amine with the molecular formula C₉H₁₉N,

serves as a versatile building block in modern organic synthesis and a scaffold of interest in

medicinal chemistry.[1] Its unique structure, featuring a non-polar cyclohexyl group and a basic

primary amine connected by a propyl linker, imparts a distinct physicochemical profile that is

critical for its application.[1] Understanding these properties is paramount for predicting its

reactivity, bioavailability, and suitability in various applications, from the synthesis of complex

molecules to its potential use as a lead compound in drug discovery programs.[1][2] This guide

offers an in-depth exploration of these essential characteristics.
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Molecular Structure and Identification
The molecular architecture of 3-Cyclohexylpropan-1-amine consists of a saturated six-

membered cyclohexyl ring bonded to a three-carbon propyl chain, which terminates in a

primary amine (-NH₂) functional group. This structure results in a molecular weight of

approximately 141.25 g/mol .[1] The conformational flexibility of the cyclohexyl ring (chair-boat

interconversion) and the rotational freedom of the propyl chain influence its interaction with

other molecules and biological targets.

Caption: 2D representation of 3-Cyclohexylpropan-1-amine.

For unambiguous identification, a standardized set of chemical identifiers is used across global

databases and regulatory bodies.

Identifier Value Source

IUPAC Name 3-cyclohexylpropan-1-amine [3][4]

CAS Number 4361-44-8 [2][3][4]

Molecular Formula C₉H₁₉N [4]

Molecular Weight 141.25 g/mol

SMILES C1CCC(CC1)CCCN [3]

InChI
InChI=1S/C9H19N/c10-8-4-7-

9-5-2-1-3-6-9/h9H,1-8,10H2
[3]

InChIKey
KPOYTMZDCUXJBP-

UHFFFAOYSA-N

Core Physicochemical Data
The functional properties of 3-Cyclohexylpropan-1-amine are quantitatively described by

several key parameters. These values are essential for process chemistry, safety assessments,

and computational modeling in drug design.
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Property Value
Significance in Research &
Development

Appearance Colorless to yellow liquid

Boiling Point 191.8 ± 8.0 °C (at 760 mmHg) [1][5]

Density 0.9 ± 0.1 g/cm³ [1]

Flash Point 64.7 ± 13.3 °C [1]

Refractive Index 1.462 [1]

XLogP3-AA 2.7 - 2.99 [1]

TPSA 26 Å² [3]

Solubility Profile: A Tale of Two Moieties
The solubility of 3-Cyclohexylpropan-1-amine is dictated by the interplay between its

hydrophobic cyclohexyl "tail" and its hydrophilic primary amine "head".

In Aqueous Media: The large, non-polar cyclohexyl group limits its solubility in water.[1][2]

In Organic Solvents: It exhibits good solubility in common organic solvents like ethanol,

ether, methanol, chloroform, and acetone, consistent with the "like dissolves like" principle.[1]

[2]

In Acidic Solutions: As a base, the amine group is readily protonated in dilute aqueous acids

(e.g., HCl) to form the corresponding ammonium salt.[6] This ionic species is significantly

more polar and thus much more soluble in water. This property is fundamental for

purification, formulation, and analytical sample preparation.

Experimental Protocol: Qualitative Solubility
Determination
This protocol provides a rapid assessment of the compound's solubility class, a crucial first step

in characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.smolecule.com/products/s786387
https://m.molbase.com/moldata/481026.html
https://www.smolecule.com/products/s786387
https://www.smolecule.com/products/s786387
https://www.smolecule.com/products/s786387
https://www.smolecule.com/products/s786387
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclohexylpropylamine
https://www.benchchem.com/product/b1354626?utm_src=pdf-body
https://www.smolecule.com/products/s786387
https://www.chembk.com/en/chem/%203-Cyclohexyl-1-propanamine
https://www.smolecule.com/products/s786387
https://www.chembk.com/en/chem/%203-Cyclohexyl-1-propanamine
https://web.mnstate.edu/jasperse/chem365/Amine-Unknowns.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Obtain Sample

Add 2 drops of amine
to 15 drops of H₂O.

Stir vigorously.

Observe
Homogeneous or
Heterogeneous?

Add 2 drops of amine
to 25 drops of 5% HCl (aq).

Stir vigorously.

Heterogeneous
(Insoluble)

Observe
Homogeneous or
Heterogeneous?

Conclusion:
Class B Base

(Water-insoluble amine)

Homogeneous
(Soluble)

End

Click to download full resolution via product page

Caption: Workflow for classifying a water-insoluble base.
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Methodology:

Apparatus: Small test tubes, graduated pipettes, stirring rod.

Reagents: 3-Cyclohexylpropan-1-amine, deionized water, 5% (w/v) aqueous HCl.

Procedure (Water Solubility):

Add 15 drops (~0.75 mL) of deionized water to a small test tube.

Add 2 drops of 3-Cyclohexylpropan-1-amine.

Stir the mixture vigorously for 60 seconds.

Observation: The compound is expected to be poorly soluble, forming a heterogeneous

mixture (e.g., droplets or a separate layer).[1][7]

Procedure (Acid Solubility):

Add 25 drops (~1.25 mL) of 5% aqueous HCl to a new test tube.

Add 2 drops of 3-Cyclohexylpropan-1-amine.

Stir vigorously for 60 seconds.

Observation: The compound should dissolve to form a clear, homogeneous solution,

confirming its basic nature.[6]

Basicity and pKa: The Ionization Constant
The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid

(R-NH₃⁺). It is the single most important parameter for predicting the ionization state of an

amine at a given pH. For drug development, the pKa dictates absorption, distribution,

metabolism, and excretion (ADME) properties, as only the neutral form of a molecule can

passively diffuse across most biological membranes. Primary aliphatic amines typically have

pKa values in the range of 9-11.[8]
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Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of

amines.[9] The method involves monitoring the pH of the amine solution as a standardized acid

titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Prepare Amine Solution
(Known Concentration)

Titrate with Standardized HCl,
Recording pH vs. Volume

Plot pH vs. Volume of HCl Added
(Titration Curve)

Identify Equivalence Point
(Steepest Inflection)

Determine Volume at
Half-Equivalence Point (V₁/₂)

pKa = pH at V₁/₂

End

Click to download full resolution via product page
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Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar,

25 mL burette, 100 mL beaker.

Reagents: 3-Cyclohexylpropan-1-amine, standardized 0.1 M HCl solution, deionized water.

Procedure:

Accurately prepare a dilute solution of 3-Cyclohexylpropan-1-amine (e.g., 0.01 M) in

deionized water.

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in

the solution.

Allow the pH reading to stabilize.

Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-

0.2 mL).

After each addition, allow the pH to stabilize and record both the volume of titrant added

and the corresponding pH.

Continue this process until the pH has dropped significantly past the inflection point of the

titration curve.

Data Analysis:

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

Determine the equivalence point (the point of steepest slope), often by calculating the first

or second derivative of the curve.

The half-equivalence point is the volume of HCl that is exactly half of the volume at the

equivalence point.
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The pKa is the pH of the solution at this half-equivalence point.

Safety and Handling
Proper handling of 3-Cyclohexylpropan-1-amine is essential to ensure laboratory safety.

According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, this compound presents several hazards.

Primary Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes

serious eye irritation.[3] It may also cause skin and respiratory irritation.[4]

Precautions for Safe Handling:

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

breathing vapors.[10][11]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water.[2][12]

Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from

light.[10][13]

Conclusion
3-Cyclohexylpropan-1-amine is a compound with a well-defined set of physicochemical

properties that are dominated by its bifunctional nature. Its limited aqueous solubility, high

boiling point, and pronounced basicity are direct consequences of its molecular structure. The

experimental protocols detailed in this guide provide a framework for the robust and reliable

characterization of this and similar aliphatic amines. A thorough understanding of these

properties is not merely academic; it is a prerequisite for the effective and safe utilization of this

chemical in pioneering research and the development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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